molecular formula C8H15ClN2 B3059717 4-Ethyl-4-piperidinecarbonitrile hydrochloride CAS No. 1205748-66-8

4-Ethyl-4-piperidinecarbonitrile hydrochloride

Cat. No.: B3059717
CAS No.: 1205748-66-8
M. Wt: 174.67
InChI Key: ZOCUAHPTSGPJKY-UHFFFAOYSA-N
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Description

4-Ethyl-4-piperidinecarbonitrile hydrochloride is a chemical compound of interest in organic and medicinal chemistry research. While specific studies on this exact molecule are limited, its structure suggests its primary value as a versatile chemical building block or synthetic intermediate. The presence of both the piperidine ring and the nitrile (CN) functional group makes it a valuable precursor for the synthesis of more complex molecules. The nitrile group can be transformed into other functionalities, such as carboxylic acids, amides, or tetrazoles, which are common in pharmaceutical agents . Piperidine derivatives are fundamental scaffolds found in a wide range of biologically active compounds and pharmaceuticals. The 4-ethyl substituent on the piperidine ring can be leveraged to fine-tune the lipophilicity and steric properties of the final target molecules, which is a critical parameter in drug discovery for optimizing pharmacokinetics. Compounds with similar structures, such as pyridinecarbonitriles, are frequently utilized in the development of antimicrobial agents and as key intermediates in the construction of fused heterocyclic systems like pyridopyrimidines . This compound is presented for research applications only. 4-Ethyl-4-piperidinecarbonitrile hydrochloride is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-ethylpiperidine-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCUAHPTSGPJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205748-66-8
Record name 4-Piperidinecarbonitrile, 4-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205748-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 4-Ethyl-4-piperidinecarbonitrile hydrochloride typically involves the reaction of 4-ethylpiperidine with cyanogen bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-Ethyl-4-piperidinecarbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The nitrile group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions.

Scientific Research Applications

4-Ethyl-4-piperidinecarbonitrile hydrochloride is a chemical compound with potential applications in pharmaceutical research, particularly as an intermediate in synthesizing various medicinal compounds . The piperidine ring, a structural component of this compound, is present in numerous drugs, exhibiting activities such as analgesia, anti-inflammatory, anesthesia, antipsychotic, cholinolytic, antianaphylaxis, and antitumor effects .

While the provided search results do not offer specific case studies or comprehensive data tables focusing solely on the applications of 4-Ethyl-4-piperidinecarbonitrile hydrochloride, they do highlight the broader utility of piperidine derivatives in organic synthesis and medicinal chemistry .

Synthesis and Preparation

  • As a pharmaceutical intermediate 4-substituted and N-substituted ethyl 4-piperidinecarboxylates can be used as pharmaceutical intermediates due to the ease with which their carbonyl and ester groups can be converted or combined with other functional groups .
  • Production method 4-substituted/N-substituted ethyl 4-piperidinecarboxylate can be obtained through a one-step cyclization reaction using a compound with active methano and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride .
  • Alternative production Trans-4-substituted-2-piperidinecarbonitriles with high diastereomer purity can be produced by reducing 4-substituted piperidin-1-ene with a non-halogenated mineral acid as a reaction catalyst to add hydrogen cyanide .

Related Compounds and Reactions

  • Amino acid intermediate High-yielding direct reduction of amino acid intermediate and mild debenzylation are key improvements in the original process .
  • Synthesis of piperidine derivatives Piperidine derivatives can be obtained by pyridine derivative catalytic hydrogenation .
  • Cyclization reaction 1,3-, 1,4-, 1,5-, 1,6- or 1,7-saturated dihalide undergo alkylation with the compound with active methylene radical as the methyl aceto acetate and generate ring compound .

Mechanism of Action

The mechanism of action of 4-Ethyl-4-piperidinecarbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, influencing their activity. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-ethyl-4-piperidinecarbonitrile hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at 4-Position Key Functional Groups
4-Ethyl-4-piperidinecarbonitrile HCl C₆H₁₁ClN₂ 146.62 Ethyl, nitrile Nitrile, tertiary amine HCl
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Ether, tertiary amine HCl
4-(4-Methoxyphenyl)piperidine-4-carbonitrile HCl C₁₃H₁₆N₂O·HCl 271.75* 4-Methoxyphenyl, nitrile Nitrile, aryl ether, HCl
Ethyl 4-methylpiperidine-4-carboxylate HCl C₉H₁₇NO₂·HCl 207.70 Methyl, ethyl ester Ester, tertiary amine HCl
Piperidine-4-carboxylic acid benzyl ester HCl C₁₃H₁₈ClNO₂ 255.74 Benzyl ester Ester, tertiary amine HCl

*Calculated based on molecular formula.

Key Observations :

  • Nitrile vs. Ester Groups : The nitrile group in 4-ethyl-4-piperidinecarbonitrile HCl provides strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to esters in analogs like ethyl 4-methylpiperidine-4-carboxylate HCl .
  • Aromatic vs. Aliphatic Substituents : 4-(4-Methoxyphenyl)piperidine-4-carbonitrile HCl introduces aromaticity and methoxy-induced polarity, increasing lipophilicity (logP ~2.5) compared to the aliphatic ethyl group in the target compound (logP ~1.8) .
  • Steric Effects : The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl creates significant steric hindrance, reducing bioavailability but improving selectivity for hydrophobic binding pockets .

Biological Activity

4-Ethyl-4-piperidinecarbonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-Ethyl-4-piperidinecarbonitrile hydrochloride
  • CAS Number : 1205748-66-8
  • Molecular Weight : 199.27 g/mol

The compound features a piperidine ring substituted with an ethyl group and a cyano group, which contributes to its biological properties.

Antimicrobial Properties

Research indicates that compounds containing piperidine moieties often exhibit antimicrobial activities. A study highlighted the potential of piperidine derivatives to act against various bacterial strains, suggesting that 4-Ethyl-4-piperidinecarbonitrile hydrochloride may possess similar properties.

Antiviral Activity

In a recent investigation, piperidine derivatives were evaluated for their antiviral effects against human coronaviruses. The study found promising results, indicating that modifications in the piperidine structure could enhance antiviral efficacy . Although specific data on 4-Ethyl-4-piperidinecarbonitrile hydrochloride is limited, its structural similarity to other active compounds suggests potential activity against viral pathogens.

Anticancer Potential

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. A comparative analysis of piperidine derivatives showed that certain substitutions can significantly enhance antiproliferative effects on cancer cell lines . While direct studies on 4-Ethyl-4-piperidinecarbonitrile hydrochloride are scarce, the general trend in piperidine research supports its investigation in cancer biology.

The biological activity of 4-Ethyl-4-piperidinecarbonitrile hydrochloride may involve:

  • Enzyme Inhibition : The cyano group can participate in nucleophilic attacks, potentially inhibiting key enzymes involved in pathogenic processes.
  • Receptor Modulation : Piperidine derivatives have been shown to interact with neurotransmitter receptors, influencing physiological responses.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A series of piperidine derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the piperidine ring could enhance antibacterial properties significantly.
  • Antiviral Screening :
    • In vitro studies assessed the antiviral effects of various piperidine compounds against HCoV-229E. Results suggested that certain structural features are critical for activity, paving the way for further exploration of similar compounds like 4-Ethyl-4-piperidinecarbonitrile hydrochloride.
  • Anticancer Evaluation :
    • A comparative pharmacological study highlighted the anticancer potential of structurally related piperidines. The findings underscored the importance of functional group positioning on the piperidine ring in enhancing cytotoxicity against cancer cells.

Data Summary Table

Property/ActivityObservations/Findings
AntimicrobialPotential activity against various bacterial strains
AntiviralPromising results against coronaviruses
AnticancerEnhanced effects observed in structurally similar compounds
Mechanism of ActionEnzyme inhibition and receptor modulation

Q & A

Q. How can researchers optimize the synthesis of 4-ethyl-4-piperidinecarbonitrile hydrochloride to improve yield and minimize side products?

  • Methodology : Employ Mannich reaction protocols using paraformaldehyde and amine components under controlled pH and temperature . Monitor reaction progress via TLC or HPTLC densitometry . Purification via recrystallization in ethanol or acetonitrile is recommended, with yield optimization through iterative adjustment of solvent ratios .

Q. What are the critical storage conditions to ensure long-term stability of 4-ethyl-4-piperidinecarbonitrile hydrochloride?

  • Guidelines : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the nitrile group or degradation of the piperidine ring . Stability studies should include periodic HPLC analysis to detect degradation products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-ethyl-4-piperidinecarbonitrile hydrochloride derivatives?

  • Analytical Approach : Cross-validate bioassay results using orthogonal methods (e.g., enzyme inhibition assays vs. cell viability assays). For example, discrepancies in opioid receptor binding affinity may arise from stereochemical variations; chiral HPLC or X-ray crystallography can clarify structural contributions . Statistical meta-analysis of published datasets is advised to identify confounding variables .

Q. What experimental strategies are effective for studying the stereochemical effects of 4-ethyl-4-piperidinecarbonitrile hydrochloride in drug-receptor interactions?

  • Methodology : Synthesize enantiomerically pure forms via chiral auxiliaries or asymmetric catalysis . Use NMR (e.g., NOESY) or molecular docking simulations to correlate stereochemistry with receptor binding kinetics. Compare pharmacokinetic profiles (e.g., plasma half-life) of enantiomers in preclinical models .

Q. How does the hydrochloride salt form influence the solubility and bioavailability of 4-ethyl-4-piperidinecarbonitrile compared to freebase formulations?

  • Experimental Design : Conduct comparative solubility studies in biorelevant media (e.g., simulated gastric fluid) using UV spectrophotometry. Assess bioavailability via in vivo pharmacokinetic studies in rodent models, measuring plasma concentration-time curves. The hydrochloride salt typically enhances aqueous solubility but may alter partition coefficients .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for 4-ethyl-4-piperidinecarbonitrile hydrochloride?

  • Resolution Strategy : Replicate synthesis and characterization under standardized conditions (e.g., USP protocols ). Cross-reference with high-purity reference standards (e.g., USP or PubChem data ). Use differential scanning calorimetry (DSC) for precise melting point determination, accounting for polymorphic variations .

Safety and Handling

Q. What safety protocols are essential for handling 4-ethyl-4-piperidinecarbonitrile hydrochloride in laboratory settings?

  • Protocols : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure . Follow hazard codes (e.g., H301, H315) and emergency procedures for spills . Waste disposal must comply with EPA guidelines for nitrile-containing compounds .

Biological and Pharmacological Applications

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of 4-ethyl-4-piperidinecarbonitrile hydrochloride?

  • Models : Use primary neuronal cultures or transfected cell lines (e.g., HEK293 expressing opioid receptors) to assess receptor modulation . Combine patch-clamp electrophysiology with calcium imaging to study ion channel effects .

Q. How can researchers mitigate off-target effects when testing 4-ethyl-4-piperidinecarbonitrile hydrochloride in complex biological systems?

  • Strategies : Employ CRISPR-Cas9 knockouts or siRNA silencing to isolate target pathways. Use proteomics (e.g., affinity pull-down assays) to identify non-specific binding partners .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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